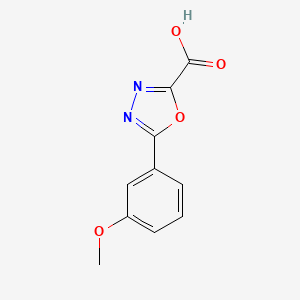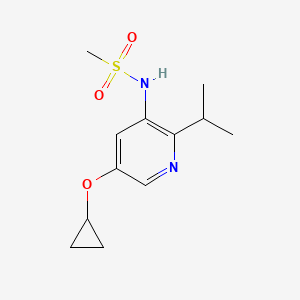
2-Tert-butyl-6-(cyclohexyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-6-(cyclohexyloxy)phenol is an organic compound characterized by the presence of a tert-butyl group and a cyclohexyloxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-6-(cyclohexyloxy)phenol typically involves the alkylation of phenol with tert-butyl and cyclohexyloxy groups. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . The cyclohexyloxy group can be introduced through a condensation reaction with cyclohexanol or cyclohexene oxide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tert-butyl-6-(cyclohexyloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
2-Tert-butyl-6-(cyclohexyloxy)phenol has several applications in scientific research:
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Industry: Used as an additive in lubricants and fuels to prevent oxidation and improve stability.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-6-(cyclohexyloxy)phenol primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This compound may also interact with specific molecular targets and pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
2-Tert-butylphenol: Shares the tert-butyl group but lacks the cyclohexyloxy group.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups and is a common antioxidant.
2,4-Dimethyl-6-tert-butylphenol: Contains additional methyl groups and is used as an antioxidant in fuels.
Uniqueness: 2-Tert-butyl-6-(cyclohexyloxy)phenol is unique due to the presence of both tert-butyl and cyclohexyloxy groups, which confer distinct chemical and physical properties. This combination enhances its stability and antioxidant capacity compared to similar compounds.
Propriétés
Formule moléculaire |
C16H24O2 |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
2-tert-butyl-6-cyclohexyloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)13-10-7-11-14(15(13)17)18-12-8-5-4-6-9-12/h7,10-12,17H,4-6,8-9H2,1-3H3 |
Clé InChI |
QBGNUFPGOYCLOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC=C1)OC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride](/img/structure/B14849875.png)

![(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14849884.png)











